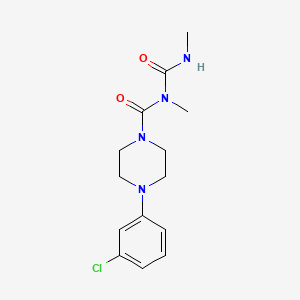
Nilotinib hydrochloride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nilotinib hydrochloride dihydrate is a small-molecule tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia (CML) that is resistant to imatinib. It is marketed under the brand name Tasigna and is known for its efficacy in targeting the BCR-ABL protein, a fusion protein that drives the proliferation of leukemic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nilotinib hydrochloride dihydrate involves multiple steps, starting from the basic building blocksOne of the key steps involves the reaction of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves crystallization techniques to ensure the stability and purity of the compound. The process is designed to produce a stable crystalline form that can withstand various stress conditions, such as elevated temperatures and humidity .
Chemical Reactions Analysis
Types of Reactions
Nilotinib hydrochloride dihydrate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Nilotinib hydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various proteins.
Biology: Employed in cell biology research to understand the mechanisms of cell signaling and proliferation.
Medicine: Primarily used in the treatment of chronic myelogenous leukemia, but also being investigated for other types of cancer and diseases.
Industry: Utilized in the pharmaceutical industry for the development of new therapeutic agents
Mechanism of Action
Nilotinib hydrochloride dihydrate exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the proliferation of leukemic cells. The compound also targets other kinases, such as c-KIT and platelet-derived growth factor receptor (PDGFR), contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in the treatment of CML.
Dasatinib: A multi-targeted kinase inhibitor with a broader spectrum of activity.
Bosutinib: A dual kinase inhibitor targeting both BCR-ABL and SRC family kinases.
Uniqueness
Nilotinib hydrochloride dihydrate is unique in its high specificity for the BCR-ABL protein and its ability to overcome resistance to imatinib. It also has a favorable safety profile and is effective in patients who have failed other treatments .
Properties
CAS No. |
923289-71-8 |
|---|---|
Molecular Formula |
C28H27ClF3N7O3 |
Molecular Weight |
602.0 g/mol |
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;dihydrate;hydrochloride |
InChI |
InChI=1S/C28H22F3N7O.ClH.2H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;2*1H2 |
InChI Key |
SDOLNFCUZATHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


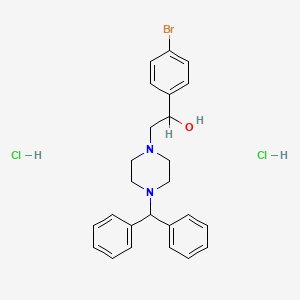
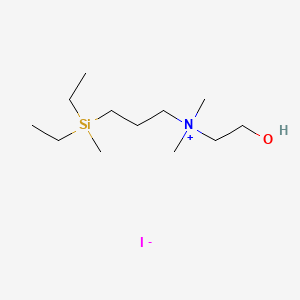
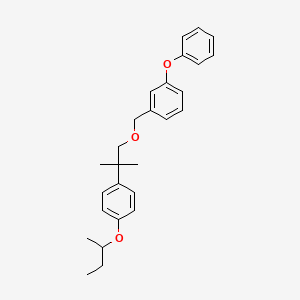
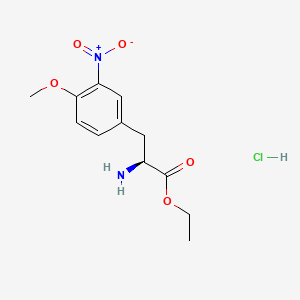
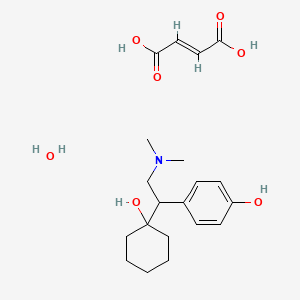
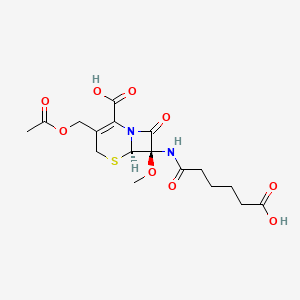

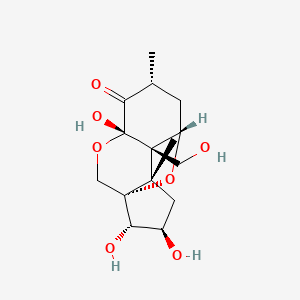
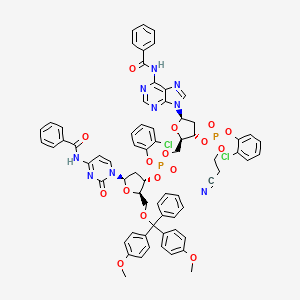

![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)

